1-(1-methyl-1H-imidazol-5-yl)propan-2-amine
Description
Contextualization within Imidazole (B134444) Chemistry and Amine Structures
The foundational structure of 1-(1-methyl-1H-imidazol-5-yl)propan-2-amine is the imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms. Imidazole derivatives are of profound interest in medicinal chemistry due to their presence in numerous biologically active molecules, including the amino acid histidine and the neurotransmitter histamine. smolecule.commdpi.comencyclopedia.pub The imidazole nucleus is considered a "privileged scaffold" because its derivatives can interact with a wide array of biological targets, leading to diverse therapeutic applications such as antifungal, antibacterial, and anticancer agents. encyclopedia.pubnih.gov
The second key feature of the compound is its propan-2-amine side chain. This places it within the broader class of amines, organic compounds containing a basic nitrogen atom with a lone pair of electrons. Amines are fundamental to biochemistry and pharmacology, with many drugs and psychoactive substances being primary, secondary, or tertiary amines. The specific arrangement of the methyl group on the second carbon of the propane (B168953) chain creates a chiral center, meaning the compound can exist as two different stereoisomers.
The combination of the 1-methyl-1H-imidazol-5-yl group with the propan-2-amine moiety suggests a molecule designed to explore structure-activity relationships, potentially as an analog of other bioactive phenethylamines or tryptamines where an aromatic ring is linked to an amine group by a two-carbon chain.
Rationale for Academic Investigation of this compound
Medicinal Chemistry: Researchers often synthesize novel imidazole derivatives to explore their potential as therapeutic agents. neu.edu.trresearchgate.net The structural similarity to known bioactive molecules could prompt investigation into its antimicrobial, anti-inflammatory, or antineoplastic properties.
Novel Psychoactive Substances (NPS): The amphetamine-like propan-2-amine side chain attached to an aromatic ring system is a common feature in many classes of novel psychoactive substances. nih.govnih.govchemsrc.com Academic and forensic research into NPS involves the synthesis and characterization of new compounds to understand their pharmacological effects, potential for abuse, and to develop analytical methods for their detection. neu.edu.trnih.gov The investigation of this compound could be part of a broader effort to map the chemical space of potential NPS and understand how modifications to the aromatic ring affect psychoactivity.
Pharmacology: The imidazole ring can act as a bioisostere for other chemical groups, meaning it can replace another group in a molecule without significantly altering its biological activity. encyclopedia.pub Research might be aimed at understanding how replacing a phenyl or other aromatic ring with the 1-methyl-1H-imidazol-5-yl group modifies the compound's interaction with biological receptors and transporters.
Scope and Objectives of Research on this compound
Given the lack of published studies, the scope and objectives of any research on this compound remain hypothetical. However, based on standard practices in chemical and pharmacological research, the objectives would likely include:
Synthesis and Characterization: The primary objective would be to develop a reliable synthetic route to the compound and to fully characterize its chemical and physical properties using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Pharmacological Profiling: In vitro studies would be conducted to determine the compound's binding affinity and functional activity at a range of biological targets, such as monoamine transporters (for dopamine, serotonin, and norepinephrine) and various G-protein coupled receptors.
Structure-Activity Relationship (SAR) Studies: The compound would likely be synthesized as part of a larger library of related imidazole derivatives to understand how small changes in the chemical structure affect its biological activity.
Detailed Research Findings
As of the latest review of available literature, there are no specific, detailed research findings to report for this compound. Data tables detailing its physicochemical properties, spectroscopic data, or pharmacological activity are not present in published academic research.
Data Tables
Due to the absence of specific experimental data in the scientific literature for this compound, no interactive data tables can be generated.
Structure
3D Structure
Properties
CAS No. |
910404-26-1 |
|---|---|
Molecular Formula |
C7H13N3 |
Molecular Weight |
139.20 g/mol |
IUPAC Name |
1-(3-methylimidazol-4-yl)propan-2-amine |
InChI |
InChI=1S/C7H13N3/c1-6(8)3-7-4-9-5-10(7)2/h4-6H,3,8H2,1-2H3 |
InChI Key |
XKUDYRPWUDVKEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CN=CN1C)N |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1 1 Methyl 1h Imidazol 5 Yl Propan 2 Amine and Its Analogs
Strategies for the Formation of the Imidazole (B134444) Heterocyclic Core
The construction of the imidazole ring is a foundational step in the synthesis of 1-(1-methyl-1H-imidazol-5-yl)propan-2-amine. A variety of cyclization reactions have been developed over the years, ranging from classic multi-component reactions to more modern catalytic and environmentally benign approaches.
Established Cyclization Reactions for Imidazole Rings
Several named reactions have become standard methods for the synthesis of the imidazole nucleus. These methods are valued for their reliability and the ability to introduce a range of substituents onto the imidazole core.
One of the most traditional methods is the Debus-Radziszewski imidazole synthesis . This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia. wikipedia.orgresearchgate.net A modification of this reaction, where a primary amine replaces one equivalent of ammonia, can lead to N-substituted imidazoles directly. wikipedia.org
Another versatile method is the Van Leusen imidazole synthesis , which allows for the preparation of imidazoles from aldimines and tosylmethyl isocyanide (TosMIC). nih.govnih.gov This reaction can be performed as a three-component reaction (vL-3CR) where the aldimine is generated in situ from an aldehyde and an amine. nih.govnih.gov
| Established Imidazole Synthesis | Reactants | Key Features |
| Debus-Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia/Primary Amine | A multi-component reaction, commercially used for imidazole production. wikipedia.orgresearchgate.net |
| Van Leusen Synthesis | Aldimine, Tosylmethyl isocyanide (TosMIC) | Can be a three-component reaction with in situ aldimine formation; versatile for substituted imidazoles. nih.govnih.gov |
Novel Catalytic and Green Chemistry Approaches in Imidazole Synthesis
In recent years, a focus on sustainable chemistry has led to the development of novel catalytic systems and greener synthetic routes for imidazole synthesis. These methods often offer advantages such as milder reaction conditions, higher yields, and reduced environmental impact.
Copper-catalyzed synthesis has emerged as a prominent method. Various copper salts, such as CuI and Cu(OAc)₂, can catalyze the formation of highly substituted imidazoles from readily available starting materials through oxidative C-H functionalization. nih.govmdpi.com These reactions can be performed under mild conditions and often utilize environmentally benign oxidants like oxygen. nih.gov
Microwave-assisted synthesis has also gained traction as a green chemistry approach. alfa-chemistry.commdpi.com Microwave irradiation can significantly reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating methods. alfa-chemistry.comorganic-chemistry.org One-pot, multicomponent reactions under microwave irradiation provide an efficient and environmentally friendly route to diverse imidazole derivatives. alfa-chemistry.comnih.gov
| Novel Approach | Catalyst/Condition | Advantages |
| Copper-Catalyzed Synthesis | CuI, Cu(OAc)₂, etc. | Mild reaction conditions, use of inexpensive and less toxic catalysts, good to high yields. nih.govmdpi.com |
| Microwave-Assisted Synthesis | Microwave irradiation | Drastically reduced reaction times, higher yields, environmentally friendly. alfa-chemistry.commdpi.comorganic-chemistry.org |
Installation of the Methyl Group on the Imidazole Nitrogen
Once the imidazole core is formed, the next step towards the target molecule is the introduction of a methyl group at the N1 position. This is a crucial step that significantly influences the electronic properties and biological activity of the final compound.
The most common and industrially applied method for the N-methylation of imidazole is the reaction with a methylating agent such as methyl iodide or dimethyl sulfate. This reaction is typically carried out in the presence of a base to deprotonate the imidazole nitrogen, thereby increasing its nucleophilicity.
Alternatively, greener methylating agents like dimethyl carbonate can be used, often without the need for a solvent or catalyst at elevated temperatures. This method offers a more environmentally friendly approach to N-methylation.
Construction of the Propan-2-amine Side Chain
The final key structural feature of this compound is the propan-2-amine side chain attached to the C5 position of the imidazole ring. The construction of this side chain can be approached through several synthetic routes, primarily involving the formation of a carbon-carbon bond followed by the introduction of the amine functionality.
A plausible synthetic strategy involves the initial preparation of a precursor ketone, 1-(1-methyl-1H-imidazol-5-yl)propan-2-one (also known as 1-(1-methyl-1H-imidazol-5-yl)acetone). This ketone can be synthesized through various methods, including the reaction of a suitable 1-methyl-5-substituted imidazole derivative with an acetone equivalent.
Amination Reactions
Direct amination of a precursor alcohol, 1-(1-methyl-1H-imidazol-5-yl)propan-2-ol , offers a route to the desired amine. This transformation can be achieved using ammonia in the presence of a catalyst under high temperature and pressure. This alcohol precursor can be synthesized, for example, by the reaction of 1-methyl-5-formylimidazole with a methyl Grignard reagent.
Alkylation and Reductive Amination Strategies
A more common and versatile approach for the synthesis of the target amine is through reductive amination of the precursor ketone, 1-(1-methyl-1H-imidazol-5-yl)propan-2-one. wikipedia.org This one-pot reaction involves the condensation of the ketone with ammonia to form an intermediate imine, which is then reduced in situ to the desired primary amine. wikipedia.org Various reducing agents can be employed, including sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. wikipedia.org
The Leuckart-Wallach reaction is a specific type of reductive amination that utilizes formic acid or its derivatives (like ammonium formate or formamide) as both the reducing agent and the nitrogen source. wikipedia.orgalfa-chemistry.com This reaction is typically carried out at elevated temperatures and can be an effective method for converting ketones to amines. wikipedia.org
| Synthetic Strategy for Side Chain | Precursor Molecule | Key Transformation | Reagents/Conditions |
| Direct Amination | 1-(1-methyl-1H-imidazol-5-yl)propan-2-ol | Hydroxyl to Amine Conversion | Ammonia, Catalyst, High Temperature/Pressure |
| Reductive Amination | 1-(1-methyl-1H-imidazol-5-yl)propan-2-one | Carbonyl to Amine Conversion | Ammonia, Reducing Agent (e.g., NaBH₄, H₂/Catalyst) wikipedia.org |
| Leuckart-Wallach Reaction | 1-(1-methyl-1H-imidazol-5-yl)propan-2-one | Reductive Amination | Ammonium formate or Formamide, High Temperature wikipedia.orgalfa-chemistry.com |
Stereoselective Synthesis of this compound Isomers
Achieving the desired stereoisomer of this compound is paramount for its intended pharmacological activity. The two primary approaches to obtain enantiomerically pure forms are direct asymmetric synthesis, employing chiral auxiliaries and catalysts, and the resolution of racemic mixtures.
Chiral Auxiliaries and Catalysts in Synthesis
Asymmetric synthesis provides a direct route to enantiomerically enriched products, often leveraging chiral auxiliaries or catalysts to control the stereochemical outcome of key bond-forming reactions.
Chiral Auxiliaries: A common strategy involves the temporary incorporation of a chiral auxiliary, which directs the stereoselective formation of the desired amine stereocenter. While specific examples for the direct synthesis of this compound are not extensively documented, the principles can be extrapolated from the synthesis of other chiral amines. For instance, pseudoephedrine can be used as a chiral auxiliary in diastereoselective alkylation reactions to produce enantiomerically enriched carboxylic acids, which can then be converted to the corresponding amines. harvard.edu Another widely used class of chiral auxiliaries are camphorsultams, which have been successfully employed in the asymmetric synthesis of α-methyl-α-amino acids. nih.gov The general approach involves acylating the chiral auxiliary, followed by stereoselective alkylation at the α-position, and subsequent cleavage of the auxiliary to yield the chiral product.
Asymmetric Catalysis: Organocatalysis has emerged as a powerful tool for enantioselective synthesis. nih.govtaylorfrancis.com Chiral amines, such as proline and its derivatives, can catalyze asymmetric α-functionalization of carbonyl compounds through enamine catalysis. unibo.ite-bookshelf.de This could potentially be applied to the synthesis of a chiral precursor to this compound. For example, an aldehyde containing the 1-methyl-1H-imidazole moiety could undergo an enantioselective α-amination or α-alkylation reaction catalyzed by a chiral organocatalyst. Furthermore, chiral imidazole derivatives themselves have been developed as catalysts for various asymmetric transformations. nih.govresearchgate.netrsc.org Chiral oxazaborolidines are another class of catalysts used for the asymmetric reduction of ketones and imines, which could be a key step in a synthetic route to the target compound. labinsights.nl
Below is an interactive data table summarizing common chiral auxiliaries and catalysts applicable to asymmetric amine synthesis.
| Catalyst/Auxiliary Type | Specific Example(s) | Applicable Reaction(s) |
| Chiral Auxiliaries | Pseudoephedrine, Camphorsultam | Asymmetric alkylation |
| Organocatalysts | Proline and its derivatives | Asymmetric α-functionalization (e.g., amination, alkylation) |
| Chiral Lewis Acids | Chiral Oxazaborolidines | Asymmetric reduction of ketones and imines |
Resolution Techniques for Enantiomers
Resolution is the process of separating a racemic mixture into its individual enantiomers. This is a widely used method when a direct asymmetric synthesis is not feasible or is inefficient.
Diastereomeric Salt Formation: A classical and effective method for resolving racemic amines is through the formation of diastereomeric salts with a chiral resolving agent. pbworks.com Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. nih.gov For a racemic amine like this compound, a chiral acid, such as (+)-tartaric acid, can be used as the resolving agent. quora.com The reaction of the racemic amine with the chiral acid forms a mixture of two diastereomeric salts. Due to their different solubilities in a given solvent, one diastereomer will preferentially crystallize, allowing for its separation by filtration. The resolved amine can then be liberated from the salt by treatment with a base.
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. researchgate.net This method relies on the differential interaction of the enantiomers with the chiral environment of the stationary phase, leading to different retention times. Various types of CSPs are available, including those based on polysaccharides, proteins, and cyclodextrins. Chiral HPLC can be used to both determine the enantiomeric purity of a sample and to isolate the individual enantiomers on a preparative scale.
Synthesis of Structurally Related Analogs and Derivatives of this compound
The synthesis of analogs and derivatives of this compound is crucial for structure-activity relationship (SAR) studies, aiming to optimize potency, selectivity, and pharmacokinetic properties. Modifications can be made to the imidazole ring, the alkylamine side chain, or by fusing other heterocyclic rings to the imidazole core.
Modifications on the Imidazole Ring
Altering the substituents on the imidazole ring can significantly impact the compound's interaction with its biological target.
N-Substitution: The synthesis of N-substituted histamine analogs is a common strategy. nih.gov For the target compound, the methyl group at the N-1 position is a key feature. Analogs with different alkyl or aryl groups at this position can be synthesized. One approach involves the N-alkylation of a protected imidazole precursor.
C-2 Substitution: Introducing substituents at the C-2 position of the imidazole ring can also modulate activity. For instance, 2-substituted histamine derivatives have been synthesized by reacting imidic acid methyl esters with dicarbonyl compounds in liquid ammonia. nih.govorganic-chemistry.org This approach could be adapted to introduce a variety of functional groups at the C-2 position of the target molecule's scaffold.
The following table provides examples of synthetic approaches for imidazole ring modifications.
| Modification Site | Synthetic Approach | Example Reactants |
| N-1 Position | N-alkylation of a protected imidazole | Imidazole precursor, Alkyl halide |
| C-2 Position | Reaction of imidic acid methyl ester with a dicarbonyl compound | Imidic acid methyl ester, 1,3-dihydroxypropanone |
Variations in the Alkylamine Side Chain (e.g., chain length, branching, unsaturation)
Modifications to the alkylamine side chain can influence the compound's flexibility, lipophilicity, and interaction with the receptor binding pocket.
Chain Length and Branching: Homologs with longer or shorter alkyl chains, or with different branching patterns, can be synthesized. For example, instead of a methyl group at the α-position, ethyl or larger alkyl groups can be introduced. The synthesis of such analogs would typically involve starting with a different α-substituted carbonyl precursor.
Unsaturation: The introduction of double or triple bonds into the side chain can create more rigid analogs. This can be achieved through various olefination or alkynylation reactions on a suitable carbonyl precursor.
Heterocyclic Ring Fusions and Substitutions
Fusing another heterocyclic ring to the imidazole core can create conformationally restricted analogs, which can provide valuable information about the bioactive conformation and may lead to enhanced selectivity.
Imidazo[1,2-a]pyridines: The synthesis of imidazo[1,2-a]pyridine (B132010) derivatives is well-established and often involves the condensation of a 2-aminopyridine with an α-haloketone or other suitable carbonyl compounds. rsc.orgnih.gov This scaffold can be incorporated to create rigid analogs of the target compound.
Imidazo[2,1-b]thiazoles: These fused heterocyclic systems can be synthesized through various methods, including the reaction of 2-aminothiazoles with α-haloketones. nih.gov
The table below summarizes some approaches to synthesizing fused heterocyclic analogs.
| Fused Ring System | General Synthetic Strategy | Key Starting Materials |
| Imidazo[1,2-a]pyridine | Condensation | 2-Aminopyridine, α-Haloketone |
| Imidazo[2,1-b]thiazole | Condensation | 2-Aminothiazole, α-Haloketone |
Advanced Spectroscopic and Structural Elucidation of 1 1 Methyl 1h Imidazol 5 Yl Propan 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms.
One-Dimensional ¹H and ¹³C NMR Spectral Analysis
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the number and types of protons and carbons in the molecule, respectively. Based on the analysis of structurally similar imidazole (B134444) and propanamine derivatives, the expected chemical shifts for 1-(1-methyl-1H-imidazol-5-yl)propan-2-amine can be predicted. researchgate.netrsc.orgnih.govrsc.orgresearchgate.net
The ¹H NMR spectrum is expected to show distinct signals for the protons on the imidazole ring, the N-methyl group, the methylene (B1212753) group, the methine proton, and the methyl group of the propanamine side chain, as well as the amine protons. The protons on the imidazole ring are anticipated to appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. researchgate.netrsc.org The N-methyl protons would likely resonate as a singlet around δ 3.5-4.0 ppm. The methylene protons adjacent to the imidazole ring are expected to appear as a doublet, while the methine proton would be a multiplet. The terminal methyl group of the propane (B168953) chain would likely be a doublet. The amine protons often appear as a broad singlet.
The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon framework. The carbons of the imidazole ring are expected to resonate in the downfield region, typically between δ 115 and 140 ppm. researchgate.netiucr.org The N-methyl carbon would likely appear around δ 30-35 ppm. The carbons of the propanamine side chain would have characteristic shifts in the aliphatic region.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Imidazole H-2 | ~7.5-7.8 | s |
| Imidazole H-4 | ~7.0-7.3 | s |
| N-CH₃ | ~3.6-3.8 | s |
| CH₂ | ~2.7-3.0 | d |
| CH | ~3.1-3.4 | m |
| CH₃ (propanamine) | ~1.1-1.3 | d |
| NH₂ | ~1.5-2.5 | br s |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Imidazole C-2 | ~135-140 |
| Imidazole C-4 | ~125-130 |
| Imidazole C-5 | ~118-122 |
| N-CH₃ | ~30-35 |
| CH₂ | ~35-40 |
| CH | ~45-50 |
| CH₃ (propanamine) | ~20-25 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms within the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the methylene and methine protons of the propanamine chain, and between the methine proton and the terminal methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons. This would allow for the unambiguous assignment of the protonated carbons in the molecule by linking the signals in the ¹H and ¹³C NMR spectra.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different fragments of the molecule. For instance, HMBC would show correlations between the methylene protons and the C-5 of the imidazole ring, confirming the attachment point of the side chain. Correlations between the N-methyl protons and the C-2 and C-5 of the imidazole ring would also be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to confirm the substitution pattern of the imidazole ring and the conformation of the side chain. For example, a NOESY correlation between the N-methyl protons and the H-4 proton of the imidazole ring would support the 1,5-disubstitution pattern.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact molecular formula. For this compound (C₈H₁₅N₃), the expected exact mass would be calculated and compared to the experimental value to confirm the elemental composition.
Hyphenated MS Techniques (e.g., LC-MS/MS, GC-MS)
Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to analyze complex mixtures and to obtain fragmentation patterns for individual components. nih.govdocbrown.info The fragmentation of this compound in the mass spectrometer would be expected to follow characteristic pathways for amines and imidazole derivatives. A primary fragmentation would likely be the cleavage of the C-C bond alpha to the amine group, resulting in a stable iminium ion. Another characteristic fragmentation would be the loss of the propanamine side chain, leading to the formation of the 1-methyl-1H-imidazol-5-yl cation.
Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
|---|---|
| 153 | [M]⁺ |
| 138 | [M - CH₃]⁺ |
| 96 | [M - C₃H₇N]⁺ (1-methyl-1H-imidazol-5-yl fragment) |
| 44 | [CH(NH₂)CH₃]⁺ |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
The infrared spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would typically appear as a broad band in the region of 3300-3500 cm⁻¹. docbrown.info C-H stretching vibrations of the methyl and methylene groups would be observed around 2850-3000 cm⁻¹. The C=N and C=C stretching vibrations of the imidazole ring are expected in the 1500-1650 cm⁻¹ region. nist.govnist.gov The N-H bending vibration of the primary amine would likely be found around 1600 cm⁻¹.
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (Amine) | 3300-3500 (broad) |
| C-H Stretch (Aliphatic) | 2850-3000 |
| C=N/C=C Stretch (Imidazole) | 1500-1650 |
| N-H Bend (Amine) | ~1600 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its primary structural features: the N-H bond of the amine, C-H bonds of the alkyl groups, and the C=N and C-N bonds within the imidazole ring.
The primary amine group (-NH₂) would typically show two N-H stretching vibrations in the region of 3300-3500 cm⁻¹. researchgate.net The C-H stretching vibrations from the methyl and propyl groups are expected in the 2850-3000 cm⁻¹ range. The imidazole ring itself would contribute to a series of complex vibrations. The C=N stretching vibration of the imidazole ring is anticipated to appear around 1681 cm⁻¹. researchgate.net Stretching vibrations of the aromatic C-H in the imidazole ring are expected around 3053 cm⁻¹. researchgate.net Fingerprint region bands, including C-N stretching and various bending vibrations, would be observed at lower wavenumbers.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|---|
| Amine (N-H) | 3300 - 3500 | Stretching (two bands for -NH₂) |
| Imidazole Ring (C-H) | ~3053 | Stretching |
| Alkyl (C-H) | 2850 - 3000 | Stretching |
| Imidazole Ring (C=N) | ~1681 | Stretching |
| Amine (N-H) | 1590 - 1650 | Bending (Scissoring) |
| Imidazole Ring | 1400 - 1600 | Ring Stretching |
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show characteristic signals for the imidazole ring. Studies on imidazole and its derivatives show that in-plane and out-of-plane ring vibrations are observable. researchgate.net For imidazole, Raman bands are observed that can be attributed to ring breathing modes and other skeletal vibrations. acs.org The alkyl chains would produce signals corresponding to C-H and C-C bond vibrations. Due to the lack of specific experimental data for the title compound, a detailed assignment of Raman shifts is not possible at this time.
| Functional Group | Expected Raman Shift (cm⁻¹) | Vibrational Mode |
|---|---|---|
| Imidazole Ring | 1000 - 1600 | Ring Breathing and Stretching |
| Alkyl (C-H) | 2800 - 3000 | Stretching |
| C-N | 900 - 1200 | Stretching |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the absorption of the imidazole chromophore. Imidazole itself has a characteristic absorption peak around 209 nm. mdpi.com The presence of a methyl group on the imidazole ring can cause a slight red shift (bathochromic shift) of this absorption maximum. For example, 4-methyl-imidazole shows a red-shifted peak at 217 nm. mdpi.com Therefore, it is anticipated that the title compound would exhibit a primary absorption band in the 210-220 nm region, corresponding to π→π* transitions within the imidazole ring.
| Chromophore | Expected λmax (nm) | Electronic Transition |
|---|---|---|
| Imidazole Ring | 210 - 220 | π→π* |
| Structural Parameter | Description |
|---|---|
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |
| Space Group | The symmetry of the crystal lattice. |
| Atomic Coordinates | The precise position of each atom in the unit cell. |
| Bond Lengths and Angles | The geometry of the molecule. |
| Torsion Angles | The conformation of flexible parts of the molecule, such as the propanamine side chain. |
| Intermolecular Interactions | Details of hydrogen bonding and other non-covalent interactions. |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Characterization
This compound possesses a chiral center at the second carbon of the propyl chain, meaning it can exist as two enantiomers, (R) and (S). Chiroptical spectroscopy, particularly circular dichroism (CD), is a key technique for characterizing these stereoisomers. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.org
While an experimental CD spectrum for this specific compound is not available, it is expected that the two enantiomers would exhibit mirror-image CD spectra. The sign of the Cotton effect in the CD spectrum, corresponding to the electronic transitions of the imidazole chromophore, could potentially be used to assign the absolute configuration of the chiral center. acs.org The interaction of a chiral amine with other molecules can induce a circular dichroism signal, which is a principle used for the rapid determination of the enantiomeric excess of chiral amines. rsc.org
| Parameter | Information Provided |
|---|---|
| Sign of Cotton Effect | Can be correlated with the absolute configuration ((R) or (S)). |
| Molar Ellipticity [θ] | A quantitative measure of the CD signal intensity. |
| Comparison of Enantiomers | Spectra should be mirror images. |
Computational Chemistry and Molecular Modeling of 1 1 Methyl 1h Imidazol 5 Yl Propan 2 Amine
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, yielding detailed information about its electronic distribution and energy.
Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. researchgate.netniscpr.res.in A key application of DFT is geometry optimization, where the algorithm systematically alters the molecule's geometry to find the arrangement with the lowest possible energy. This optimized structure represents the most stable conformation of the molecule. scielo.org.mx The DFT method, often using the B3LYP functional with a basis set like 6-311++G(d,p), calculates structural parameters such as bond lengths, bond angles, and dihedral angles. mdpi.commdpi.com
Once the geometry is optimized, the same theoretical level can be used to compute vibrational frequencies. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms within the molecule. The calculated vibrational spectrum can be compared with experimental data from infrared (IR) spectroscopy to validate the accuracy of the computational model. mdpi.comrdd.edu.iq Each calculated vibrational mode is analyzed based on its potential energy distribution (PED) to assign it to specific functional groups. mdpi.com
Table 1: Representative Theoretical Structural Parameters for Imidazole-Based Compounds Calculated via DFT
This table presents typical data obtained from DFT calculations on related benzimidazole (B57391) structures to illustrate the outputs of geometry optimization. Specific values for 1-(1-methyl-1H-imidazol-5-yl)propan-2-amine would require a dedicated computational study.
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length | C=N (imidazole) | ~1.38 Å |
| Bond Length | C-N (imidazole) | ~1.39 Å |
| Bond Length | C-C (imidazole) | ~1.37 Å |
| Bond Angle | C-N-C (imidazole) | ~108.5° |
| Bond Angle | N-C-N (imidazole) | ~110.0° |
Data compiled from principles described in cited literature. mdpi.commdpi.com
Ab initio methods, such as Hartree-Fock (HF), and more advanced theories, calculate molecular properties from first principles without relying on empirical data. researchgate.net These methods are fundamental for analyzing a molecule's energy and molecular orbitals. A critical aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). niscpr.res.in
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.net A smaller energy gap suggests that the molecule is more reactive as it requires less energy to undergo electronic excitation. researchgate.net These calculations help in understanding the charge transfer that can occur within the molecule. mdpi.com
Molecular Dynamics Simulations for Conformational Analysis and Flexibility
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations provide valuable insights into its conformational landscape. The simulation solves Newton's equations of motion for the system, allowing the molecule to explore different spatial arrangements (conformations). researchgate.net
By analyzing the trajectory from an MD simulation, one can identify the most stable and frequently occurring conformations. Key metrics such as the root-mean-square deviation (RMSD) can be monitored to assess the stability of a particular conformation over the simulation period. nih.gov The results reveal the molecule's intrinsic flexibility, identifying rotatable bonds and the energy barriers between different conformational states. This information is vital for understanding how the molecule might adapt its shape to interact with other molecules, such as biological receptors.
Pharmacophore Modeling and Ligand-Based Design (LBDD) Principles
Ligand-Based Drug Design (LBDD) encompasses techniques that utilize information from molecules known to be active to design new compounds. Pharmacophore modeling is a cornerstone of LBDD. dntb.gov.ua
A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to exert a specific biological effect. For this compound, these features would likely include:
Aromatic Ring: The 1-methyl-1H-imidazole group.
Hydrogen Bond Acceptor: The N3 nitrogen atom of the imidazole (B134444) ring.
Hydrogen Bond Donor: The primary amine (-NH2) group on the propane (B168953) chain.
Positive Ionizable Feature: The amine group, which is likely protonated at physiological pH.
Hydrophobic Features: The methyl and propyl groups.
By mapping these features from one or more active molecules, a pharmacophore hypothesis is generated. This hypothesis serves as a 3D query that defines the necessary chemical functionalities and their spatial relationships required for biological activity. researchgate.net
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govnih.gov When a validated pharmacophore hypothesis is available, it can be used as a filter to rapidly screen vast chemical databases containing millions of compounds.
The process involves computationally fitting each molecule from the database to the pharmacophore model. Molecules that successfully match the required features in the correct 3D arrangement are retained as "hits." This ligand-based approach is highly efficient for identifying compounds with different core structures (novel scaffolds) that present the same essential pharmacophoric features as the original active molecule. These hits can then be subjected to further computational analysis, such as molecular docking, or prioritized for experimental testing. nih.gov
Structure-Activity Relationship (SAR) Modeling and Predictive Analytics
Structure-Activity Relationship (SAR) modeling is a important technique in computational chemistry that aims to correlate the structural features of a molecule with its biological activity. For imidazole-containing compounds, these models are instrumental in identifying the key molecular descriptors that govern their therapeutic effects.
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. For derivatives of imidazole, QSAR models have been successfully developed to predict a range of activities, from anticancer to antimicrobial effects. mdpi.com These models often employ a variety of molecular descriptors.
Key molecular descriptors frequently utilized in QSAR studies of imidazole derivatives include:
Electronic Descriptors: These pertain to the electronic aspects of the molecule, such as the distribution of charges and the energies of frontier molecular orbitals (HOMO and LUMO). For instance, the negative coefficient of Hammett sigma (σp) in some models suggests that electron-withdrawing substituents at certain positions may not be favorable for cytotoxicity. nih.gov
Hydrophobic Descriptors: Lipophilicity, often represented by parameters like π, plays a crucial role in a compound's ability to cross biological membranes. The lipophilicity of substituents can significantly influence the biological activity of imidazole derivatives. nih.gov
Steric Descriptors: These descriptors, including molar refractivity and STERIMOL parameters, account for the size and shape of the molecule and its substituents. The spatial arrangement of atoms is critical for the interaction with biological targets. nih.gov
Topological Descriptors: Indices such as the Wiener and Zagreb indices provide information about the connectivity and branching of the molecular structure. scientific.net
Thermodynamic Descriptors: These relate to the energetic properties of the molecule and can be correlated with its stability and reactivity. scientific.net
A typical QSAR study on imidazole derivatives might involve the development of a linear or non-linear equation that predicts biological activity based on a combination of these descriptors. For example, a study on imidazole derivatives as corrosion inhibitors used a genetic function approximation approach to build a predictive QSAR equation. scientific.net Similarly, QSAR models have been developed for anti-HIV and 14α-demethylase inhibitory activities of imidazole compounds, highlighting the importance of specific atomic van der Waals volumes and electronegativities. nih.govresearchgate.net
Table 1: Common Descriptors in QSAR Models for Imidazole Derivatives
| Descriptor Type | Examples | Relevance to Activity |
|---|---|---|
| Electronic | Hammett sigma (σ), HOMO/LUMO energies | Influences reaction mechanisms and binding affinities |
| Hydrophobic | Partition coefficient (logP), π | Affects membrane permeability and transport |
| Steric | Molar Refractivity (MR), STERIMOL parameters | Determines the fit of the molecule into a binding site |
| Topological | Wiener index, Zagreb index | Describes molecular size, shape, and branching |
| Thermodynamic | Enthalpy of formation, Gibbs free energy | Relates to molecular stability and reactivity |
In recent years, machine learning (ML) has emerged as a powerful tool in SAR analysis, capable of handling complex and non-linear relationships between molecular structure and activity. researchgate.net For imidazole derivatives, ML algorithms have been employed to build predictive models for various biological endpoints, including anti-melanoma activity. scielo.brscielo.br
Common machine learning algorithms used in this context include:
Artificial Neural Networks (ANN): These models, inspired by the human brain, can learn complex patterns in data.
Support Vector Machines (SVM): SVMs are effective for both classification (active vs. inactive) and regression (predicting a continuous activity value) tasks.
Random Forests (RF): An ensemble method that builds multiple decision trees and merges them to get a more accurate and stable prediction.
Gradient Boosting Machines (GBM): Another ensemble technique that builds models in a stage-wise fashion.
A study on imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-a]pyrazine (B1224502) derivatives used artificial intelligence algorithms to select molecular descriptors and construct a QSAR model for anti-melanoma activity. scielo.brscielo.br Such models can identify subtle structural features that contribute to enhanced potency. For example, the correlation between van der Waals volumes of atoms separated by a specific topological distance was identified as a significant descriptor. scielo.brscielo.br The interpretability of these models, often aided by techniques like Shapley Additive Explanations (SHAP), allows for a deeper understanding of the impact of different variables on the model's predictions. mdpi.com
Prediction of Molecular Properties from Computational Models
Computational models, particularly those based on quantum mechanics, are invaluable for predicting the intrinsic molecular properties of compounds like this compound. Density Functional Theory (DFT) is a widely used method for these calculations. nih.gov
Key molecular properties that can be predicted include:
Polarizability: Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. This property is important for understanding non-covalent interactions, such as van der Waals forces, which are crucial for molecular recognition and binding.
Table 2: Predicted Molecular Properties of Imidazole Derivatives from Computational Models
| Property | Computational Method | Significance |
|---|---|---|
| Dipole Moment | Density Functional Theory (DFT) | Influences solubility, intermolecular interactions, and binding orientation. |
| Polarizability | Density Functional Theory (DFT) | Relates to non-covalent interactions and molecular recognition. |
| HOMO-LUMO Energy Gap | Density Functional Theory (DFT) | Indicates chemical reactivity and kinetic stability. |
| Molecular Electrostatic Potential (MEP) | Density Functional Theory (DFT) | Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack. |
Investigation of Biological Interactions and Mechanisms in Vitro and Preclinical Contexts
Enzyme Inhibition and Activation Studies (In Vitro)
There is currently no specific information available from in vitro studies detailing the inhibitory or activating effects of 1-(1-methyl-1H-imidazol-5-yl)propan-2-amine on any particular enzyme.
Kinetic Analysis of Enzyme-Compound Interactions
Without experimental data, no kinetic parameters such as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) for the interaction of this compound with any enzyme can be provided.
Identification of Binding Sites and Modes
Information regarding the specific binding sites and modes of interaction for this compound within any enzyme is not available in the current body of research.
Receptor Binding and Ligand-Target Interactions (Cell-Free or Cellular Models)
Specific data from receptor binding assays for this compound are not present in the available literature. Studies on other imidazole-containing molecules have shown interactions with various receptors, but these findings cannot be directly extrapolated to the specific compound . nih.govnih.gov
Affinity and Selectivity Profiling
A comprehensive affinity and selectivity profile of this compound against a panel of biological receptors has not been published. Therefore, no data on its binding affinities (e.g., Kᵢ, Kd) or its selectivity for specific receptor subtypes is available.
Conformational Changes Induced by Ligand Binding
There is no information available describing any conformational changes to receptors or other target molecules as a result of binding with this compound.
Cellular Pathway Modulation in Controlled In Vitro Systems
Research detailing the effects of this compound on the modulation of cellular pathways in controlled in vitro systems has not been identified.
Assays for Intracellular Signaling Cascades
Specific assays investigating the impact of this compound on intracellular signaling cascades are not extensively documented in publicly available literature. However, the imidazole (B134444) scaffold is a common feature in molecules designed to modulate various signaling pathways. For instance, certain imidazole derivatives have been investigated as inhibitors of key signaling proteins like p38α and BRAF, which are crucial in cellular responses to stress and in cancer development. mdpi.com The inhibitory activity of these derivatives is often assessed through in vitro kinase assays.
Other research has focused on imidazole-based compounds as agonists for receptors like the human constitutive androstane (B1237026) receptor (CAR), a nuclear receptor that plays a significant role in the metabolism of xenobiotics and endobiotics. nih.gov The activation of such receptors can trigger a cascade of downstream signaling events.
Gene Expression and Protein Regulation Studies
Furthermore, the activation of nuclear receptors like CAR by imidazole derivatives can lead to the upregulation of genes encoding drug-metabolizing enzymes and transporters. nih.gov These studies typically employ techniques such as quantitative polymerase chain reaction (qPCR) to measure changes in messenger RNA (mRNA) levels and Western blotting to assess protein expression. Sirtuins, a class of proteins involved in cellular regulation, have also been targeted by imidazole derivatives, with studies showing that these compounds can inhibit nuclear sirtuins in non-small cell lung cancer cell lines. nih.gov
Antimicrobial and Antifungal Activity Assessment (In Vitro)
The imidazole moiety is a well-established pharmacophore in the development of antimicrobial and antifungal agents. mdpi.commdpi.comresearchgate.net Various derivatives have demonstrated significant activity against a broad spectrum of pathogens.
Minimum Inhibitory Concentration (MIC) Determinations
The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's effectiveness. Studies on various imidazole derivatives have reported a wide range of MIC values against different microorganisms. For example, certain novel imidazole derivatives have shown MICs as low as 0.5 μg/mL against specific bacterial strains. nih.gov Imidazole-chalcone derivatives have also been tested against gastrointestinal pathogens, with MIC values varying across a concentration range of 2 to 1000 µg/mL. researchgate.net The broth microdilution method is a standard technique used to determine these values. mdpi.comnih.gov
Table 1: Representative Minimum Inhibitory Concentration (MIC) of Various Imidazole Derivatives
| Compound Type | Microorganism | MIC (μg/mL) | Reference |
|---|---|---|---|
| Imidazole Derivative (16d) | Bacteria | 0.5 | nih.gov |
| Imidazole Derivative (15t) | Bacteria | 1-2 | nih.gov |
| Imidazole-Chalcone Derivative | E. coli | >1000 | researchgate.net |
| Imidazole-Chalcone Derivative | B. subtilis | 62.5 - >1000 | researchgate.net |
| Imidazole-Chalcone Derivative | C. albicans | 125 - >1000 | researchgate.net |
| Imidazole-Chalcone Derivative | C. krusei | 250 - >1000 | researchgate.net |
| N-alkylimidazole derivative | MRSA | > 1.20 mM | nih.gov |
This table presents data for various imidazole derivatives and not specifically for this compound.
Mechanistic Studies of Microbial Growth Inhibition
The mechanisms by which imidazole derivatives inhibit microbial growth are multifaceted. A primary mode of action for many antifungal imidazoles is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes. nano-ntp.com Disruption of ergosterol synthesis compromises the integrity of the fungal cell membrane, leading to cell death. nano-ntp.com
In bacteria, imidazole compounds can interfere with cell wall synthesis, disrupt membrane integrity, and inhibit nucleic acid and protein synthesis. mdpi.comnano-ntp.com Some imidazole derivatives are thought to function by inserting themselves into the microbial cell membrane, leading to increased permeability and leakage of essential cellular components. nano-ntp.com Another proposed mechanism involves the inhibition of the nitric oxide dioxygenase (NOD) function of microbial flavohemoglobin, which is important for protecting microbes from nitric oxide-mediated damage. nih.govresearchgate.net
Antioxidant Activity Evaluation (In Vitro)
Several studies have highlighted the antioxidant potential of imidazole derivatives. mdpi.comacs.org These compounds are capable of scavenging free radicals, which are implicated in various disease processes. The antioxidant activity is often evaluated using in vitro assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2'-azino-bis-(3-ethylbenzothiazoline-6-sulfonate) (B1234455) (ABTS) radical scavenging assays. mdpi.comjchemrev.com
The efficacy of antioxidant activity is typically expressed as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the free radicals. For instance, certain 2,4,5-triphenyl imidazole derivatives have demonstrated potent antioxidant activity with EC50 values as low as 0.141 mg/mL in the DPPH assay. mdpi.com
Table 2: In Vitro Antioxidant Activity of Representative Imidazole Derivatives
| Compound | Assay | EC50/IC50 (mg/mL) | Reference |
|---|---|---|---|
| 2-(4,5-diphenyl-1H-imidazol-2-yl) phenol | DPPH | 1.389 | mdpi.com |
| 4-(4,5-diphenyl-1H-imidazol-2-yl) phenol | DPPH | 0.141 | mdpi.com |
| 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol | DPPH | 0.341 | mdpi.com |
| 2-(4,5-diphenyl-1H-imidazol-2-yl)aniline | DPPH | 0.174 | mdpi.com |
| 2-(4,5-diphenyl-1H-imidazol-2-yl) phenol | ABTS | > 2.0 | mdpi.com |
| 4-(4,5-diphenyl-1H-imidazol-2-yl) phenol | ABTS | 0.168 | mdpi.com |
| 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol | ABTS | 0.342 | mdpi.com |
This table presents data for various imidazole derivatives and not specifically for this compound.
In Vitro Metabolism and Biotransformation Studies
The metabolism of imidazole-containing drugs is complex and can involve multiple enzymatic pathways. In vitro studies, often utilizing liver microsomes or hepatocytes, are crucial for elucidating these biotransformation routes. Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP3A5, are frequently involved in the metabolism of imidazole derivatives. scilit.com
Identification of Metabolites
The metabolic transformation of this compound is anticipated to occur at several key positions within its structure: the methyl-imidazole ring and the propan-2-amine side chain. Based on the metabolism of analogous compounds, a number of potential metabolites can be hypothesized.
Oxidation is a primary route of metabolism for many nitrogen-containing heterocyclic compounds. For instance, studies on 2-methylimidazole (B133640) have shown that it can be metabolized to 2-methyl-imidazolone, a process involving both cytochrome P450 (CYP) dependent and independent pathways nih.gov. Therefore, it is plausible that the imidazole ring of this compound could undergo hydroxylation at one of the available carbon atoms.
Furthermore, the N-methyl group on the imidazole ring represents another potential site for metabolic attack. N-dealkylation is a common metabolic reaction catalyzed by CYP enzymes researchgate.net. This would result in the formation of a desmethyl metabolite.
The propan-2-amine side chain is also susceptible to various metabolic transformations. Primary amines can undergo oxidative deamination, catalyzed by monoamine oxidases (MAO) or CYP enzymes, to form a ketone, which could be further metabolized researchgate.netmdpi.com. Additionally, hydroxylation of the alkyl chain is a common metabolic pathway. For a structurally similar compound, 3-(phenylamino)propane-1,2-diol, the major metabolites were formed through oxidation of the propane (B168953) side chain nih.gov.
A summary of the potential metabolites of this compound, based on the metabolism of structurally related compounds, is presented in the interactive table below.
| Potential Metabolite | Metabolic Reaction | Anticipated Precursor Moiety |
| Hydroxylated imidazole derivative | Ring Hydroxylation | 1-methyl-1H-imidazol-5-yl |
| 1-(1H-imidazol-5-yl)propan-2-amine | N-Demethylation | 1-methyl-1H-imidazol-5-yl |
| 1-(1-methyl-1H-imidazol-5-yl)propan-2-one | Oxidative Deamination | propan-2-amine |
| Hydroxylated propan-2-amine derivative | Side Chain Hydroxylation | propan-2-amine |
Table 1. Postulated Metabolites of this compound Based on Known Metabolic Pathways of Structurally Similar Compounds.
Enzyme Systems Involved in Biotransformation
The biotransformation of this compound is likely mediated by a variety of enzyme systems, with the cytochrome P450 (CYP) superfamily playing a central role. Imidazole-containing compounds are well-known substrates and, in many cases, inhibitors of CYP enzymes nih.govresearchgate.net. The specific CYP isoforms involved in the metabolism of a particular compound depend on its structure and physicochemical properties.
Based on studies of other imidazole derivatives, several CYP isoforms could potentially be involved in the metabolism of this compound. For example, antifungal imidazoles have been shown to interact with a broad range of CYPs, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 nih.govresearchgate.net. The metabolism of a nitro-imidazole derivative was found to be mediated by hepatic microsomal enzymes, which are rich in CYPs nih.gov.
In addition to the CYP family, other enzyme systems may also contribute to the biotransformation of the propan-2-amine side chain. As mentioned, monoamine oxidases (MAOs) are key enzymes in the metabolism of primary amines researchgate.net. Therefore, MAO-A and MAO-B could be involved in the oxidative deamination of the propan-2-amine moiety.
The table below summarizes the primary enzyme systems anticipated to be involved in the metabolism of this compound, along with the potential reactions they catalyze.
| Enzyme System | Enzyme Subfamily/Isoform (Examples) | Potential Metabolic Reaction Catalyzed |
| Cytochrome P450 | CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4 | Ring Hydroxylation, N-Demethylation, Side Chain Oxidation |
| Monoamine Oxidase | MAO-A, MAO-B | Oxidative Deamination |
Table 2. Predicted Enzyme Systems Involved in the Biotransformation of this compound.
It is important to note that the specific metabolites and enzyme systems involved in the biotransformation of this compound would need to be confirmed through dedicated in vitro and preclinical studies using methodologies such as liver microsomes, hepatocytes, and recombinant enzymes, followed by analytical techniques like mass spectrometry and nuclear magnetic resonance spectroscopy.
Advanced Analytical and Bioanalytical Methodologies for 1 1 Methyl 1h Imidazol 5 Yl Propan 2 Amine
Development of Chromatographic Methods
Chromatographic techniques are fundamental for the separation and analysis of 1-(1-methyl-1H-imidazol-5-yl)propan-2-amine from complex mixtures. The development of reliable High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods is crucial for its characterization and quantification.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
A reversed-phase HPLC (RP-HPLC) method is a primary approach for the analysis of polar compounds like this compound. The development and validation of such a method would involve a systematic optimization of chromatographic conditions to achieve adequate separation and sensitivity.
Method Development:
A suitable HPLC method for this compound would likely employ a C8 or C18 stationary phase, which are commonly used for the separation of a wide range of pharmaceutical compounds, including imidazole (B134444) derivatives. nih.govmoravek.com Given the polar and basic nature of the analyte, the mobile phase composition is critical. A typical mobile phase would consist of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile (B52724), and an aqueous buffer. nih.govmoravek.com The use of methanol is often preferred over acetonitrile for safety reasons and can offer better resolution and shorter retention times for some imidazole compounds. nih.gov To ensure good peak shape and retention for the basic amine, the pH of the aqueous buffer should be controlled, typically in the acidic range (e.g., pH 3.20), using a phosphate (B84403) buffer or formic acid. nih.govchromforum.org The addition of an ion-pairing agent, such as octane (B31449) sulfonic acid, might be necessary to improve retention on a standard C18 column. chromforum.org
A potential starting point for method development is a mobile phase composition of Methanol:0.025 M KH2PO4 (70:30, v/v) adjusted to pH 3.20, with a flow rate of 1.0 mL/min and UV detection around 210-230 nm, where imidazole moieties typically absorb. nih.govresearchgate.net
Validation:
Method validation would be performed according to established guidelines (e.g., ICH) to ensure the method is suitable for its intended purpose. youtube.com Key validation parameters include:
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A typical calibration curve for a similar imidazole derivative might be linear over a concentration range of 10–100 µg/mL with a high correlation coefficient (r² > 0.999). nih.gov
Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is often assessed through recovery studies by spiking a known amount of the analyte into a blank matrix. Expected recovery values would be in the range of 98-102%. ijsra.net
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically expressed as the relative standard deviation (RSD), which should ideally be less than 2%. researchgate.net
Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with acceptable precision and accuracy, respectively. For similar imidazole anti-infective drugs, LODs have been reported in the range of 0.13-0.41 µg/mL. nih.gov
Table 1: Hypothetical HPLC Method Parameters and Validation Data for this compound
| Parameter | Value |
| Chromatographic Conditions | |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Methanol:0.025 M KH2PO4 (70:30, v/v), pH 3.2 |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Retention Time | ~4.5 min |
| Validation Parameters | |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (Recovery) | 98.5% - 101.5% |
| Precision (RSD) | < 2% |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.3 µg/mL |
Gas Chromatography (GC) for Volatile or Derivatized Forms
Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its polarity and the presence of a primary amine group, which can lead to poor peak shape and adsorption on the column. Therefore, derivatization is typically required to increase volatility and improve chromatographic performance. researchgate.net
Derivatization:
A common derivatization technique for primary amines is acylation, for instance, with trifluoroacetic anhydride (B1165640) (TFAA). h-brs.de This reaction replaces the active hydrogens on the amine group with a trifluoroacetyl group, resulting in a more volatile and less polar derivative suitable for GC analysis. researchgate.net The derivatization reaction is typically carried out by reacting the amine with TFAA in an appropriate solvent like dichloromethane (B109758) at a slightly elevated temperature (e.g., 60°C for 20 minutes). It is crucial to control the reaction conditions to avoid potential side reactions or racemization of the chiral center. nih.gov
GC Method:
The derivatized analyte can be separated on a mid-polarity capillary column, such as a DB-17ms. A typical temperature program would start at a lower temperature (e.g., 150°C) and ramp up to a higher temperature (e.g., 280°C) to ensure the elution of the derivatized compound. researchgate.netwaters.com Detection is commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS provides the added advantage of structural confirmation based on the fragmentation pattern of the derivative. waters.com
Table 2: Proposed GC Method Parameters for Derivatized this compound
| Parameter | Value |
| Derivatization | |
| Reagent | Trifluoroacetic anhydride (TFAA) |
| Solvent | Dichloromethane |
| Reaction Conditions | 60°C for 20 min |
| GC Conditions | |
| Column | DB-17ms (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Temperature Program | 150°C (1 min hold), then 10°C/min to 280°C (5 min hold) |
| Injector Temperature | 250°C |
| Detector | FID or MS |
| Detector Temperature | 280°C (FID) |
Chiral Chromatography for Enantiomeric Purity Determination
As this compound is a chiral compound, determining its enantiomeric purity is essential. Chiral HPLC is the most widely used technique for this purpose, employing a chiral stationary phase (CSP) to separate the enantiomers.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for the separation of a broad range of chiral compounds, including imidazole derivatives. rsc.orgresearchgate.netresearchgate.net Columns like Chiralcel® OD-RH (cellulose tris-(3,5-dimethylphenylcarbamate)) have been successfully used in the reversed-phase mode for the enantiomeric separation of imidazole antifungal drugs. rsc.orgresearchgate.net
For the chiral separation of this compound, a mobile phase consisting of an organic modifier (e.g., ethanol (B145695) or isopropanol) and an aqueous buffer or n-hexane could be employed. acs.org The addition of a small amount of a basic modifier like diethylamine (B46881) (DEA) is often necessary to improve the peak shape and resolution of basic analytes. ptfarm.pl The separation is typically monitored by UV detection at a wavelength where the imidazole ring absorbs.
Table 3: Suggested Chiral HPLC Method Parameters for Enantiomeric Separation
| Parameter | Value |
| Column | Chiralcel® OD-RH (e.g., 4.6 x 150 mm, 5 µm) or similar cellulose-based CSP |
| Mobile Phase | n-Hexane/Ethanol (e.g., 80:20, v/v) with 0.1% Diethylamine |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 220 nm |
| Expected Outcome | Baseline separation of the two enantiomers |
Quantitative Analysis Techniques
Accurate quantification of this compound can be achieved using various techniques, with chromatographic methods coupled to sensitive detectors being the most common.
Chromatographic Methods with Detectors:
HPLC with UV Detection: As described in section 6.1.1, HPLC with a UV detector is a straightforward and robust method for quantification. The imidazole ring provides a chromophore that allows for sensitive detection in the UV range. nih.govresearchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice. nih.gov This technique combines the separation power of HPLC with the high specificity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (e.g., by electrospray ionization - ESI) and fragmented, and specific parent-daughter ion transitions are monitored for quantification. This approach provides very low limits of detection and is less susceptible to matrix interference.
Spectrophotometric Methods:
UV-Vis spectrophotometry can be a simple and cost-effective method for the quantification of this compound in pure solutions or simple mixtures. The imidazole moiety exhibits characteristic UV absorption. For instance, 1-methylimidazole (B24206) has a UV absorbance maximum around 207-208 nm. researchgate.netnist.gov A calibration curve can be constructed by measuring the absorbance of a series of standard solutions at the wavelength of maximum absorbance (λmax). rsc.org However, this method lacks the selectivity of chromatographic techniques and is prone to interference from other UV-absorbing compounds in the sample.
Table 4: Comparison of Quantitative Analysis Techniques
| Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Chromatographic separation followed by UV detection. | Robust, widely available, good for routine analysis. | Moderate sensitivity, potential for interference. |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection. | High sensitivity and selectivity, suitable for complex matrices. | Higher cost and complexity. |
| UV-Vis Spectrophotometry | Measurement of light absorption by the analyte in solution. | Simple, rapid, low cost. | Low selectivity, only suitable for pure samples or simple mixtures. |
Sample Preparation Strategies for Biological Matrices (In Vitro)
The analysis of this compound in in vitro biological matrices, such as cell lysates or culture media, requires effective sample preparation to remove interfering substances like proteins, salts, and other cellular components. The choice of the sample preparation technique depends on the nature of the biological matrix and the subsequent analytical method.
Protein Precipitation (PPT):
Protein precipitation is a simple and rapid method for removing the bulk of proteins from a biological sample. researchgate.netelementlabsolutions.com Acetonitrile is a commonly used precipitating agent. researchgate.netscielo.brnih.gov Typically, a cold excess of acetonitrile (e.g., 3 volumes) is added to the sample, followed by vortexing and centrifugation to pellet the precipitated proteins. thermofisher.comsigmaaldrich.com The supernatant, containing the analyte, can then be directly injected into the HPLC system or further processed. This method is effective for initial cleanup but may not remove all matrix interferences. Recoveries of over 80% are generally achievable with this technique. researchgate.netnih.gov
Liquid-Liquid Extraction (LLE):
LLE is a classic technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For a basic compound like this compound, the pH of the aqueous sample can be adjusted to a basic pH (at least 2 units above its pKa) to ensure the analyte is in its neutral, more organic-soluble form. elementlabsolutions.comchromatographyonline.combiotage.com An appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) is then used to extract the analyte from the aqueous phase. This method can provide a cleaner extract than protein precipitation.
Solid-Phase Extraction (SPE):
SPE is a highly versatile and efficient sample preparation technique that can provide excellent cleanup and concentration of the analyte. researchgate.netnih.gov For a polar and basic compound, a mixed-mode or a polar sorbent could be suitable. A cation-exchange sorbent would retain the positively charged amine under acidic conditions, allowing for the washing away of neutral and acidic interferences. The analyte can then be eluted with a basic or high-ionic-strength solution. Alternatively, a polar sorbent could be used in a normal-phase extraction mode where the analyte is loaded in a non-polar solvent. nih.gov The choice of sorbent and elution solvents needs to be carefully optimized to achieve high recovery and a clean extract.
Table 5: Overview of Sample Preparation Strategies for In Vitro Matrices
| Strategy | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Protein removal by precipitation with an organic solvent. | Simple, fast, and inexpensive. | May not remove all interferences, sample dilution. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquids. | Good cleanup, can be selective by pH adjustment. | Can be labor-intensive, uses organic solvents. |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent followed by elution. | High selectivity, good concentration factor, can be automated. | Can be more expensive and require method development. |
Future Research Trajectories and Potential Applications of 1 1 Methyl 1h Imidazol 5 Yl Propan 2 Amine
Design and Synthesis of Advanced Derivatives with Tuned Biological Properties
The core structure of 1-(1-methyl-1H-imidazol-5-yl)propan-2-amine is an ideal scaffold for the synthesis of new derivatives with tailored biological activities. The primary amine and the imidazole (B134444) ring are both amenable to a wide array of chemical modifications. Future research will likely focus on synthesizing analogs to explore structure-activity relationships (SAR) for various therapeutic targets.
Strategies for derivatization could include:
N-Acylation/Alkylation: Modification of the primary amine to introduce different functional groups, thereby altering the compound's polarity, lipophilicity, and ability to form hydrogen bonds.
Substitution on the Imidazole Ring: Introducing substituents at the C2 or C4 positions of the imidazole ring could modulate the electronic properties and steric profile of the molecule.
Chiral Resolution and Stereoselective Synthesis: As the compound contains a stereocenter, the synthesis and biological evaluation of individual enantiomers will be crucial, as different stereoisomers often exhibit distinct biological activities.
The synthesis of imidazole derivatives is a well-established field, with numerous methods available for creating diverse libraries of compounds. mdpi.comijrpc.comresearchgate.net These established synthetic routes can be adapted for the derivatization of this compound to generate novel molecular entities for biological screening.
Table 1: Potential Modifications and Their Rationale
| Modification Site | Type of Modification | Potential Impact on Biological Properties |
|---|---|---|
| Propan-2-amine | N-acylation | Altered solubility and membrane permeability |
| Propan-2-amine | N-alkylation | Modified basicity and receptor interaction |
| Imidazole Ring | C2-Substitution | Enhanced target specificity |
| Imidazole Ring | C4-Substitution | Modulation of electronic properties |
Integration into Material Science Applications
Imidazole-containing compounds are increasingly recognized for their utility in material science. mdpi.com The nitrogen atoms in the imidazole ring can act as ligands for metal ions, making them suitable components for the creation of metal-organic frameworks (MOFs) or coordination polymers. The 1-methylimidazole (B24206) moiety, in particular, is a precursor for certain ionic liquids. wikipedia.org
Future research could explore the integration of this compound into advanced materials in several ways:
Polymer Synthesis: The primary amine group can serve as a reactive site for polymerization reactions, allowing the incorporation of the imidazole unit into polymer backbones or as a pendant group. This could lead to the development of functional polymers with unique thermal, electronic, or ion-conducting properties.
Surface Modification: The compound could be used to modify the surfaces of materials, introducing specific functionalities such as metal-binding sites or pH-responsive elements.
The development of self-healing polymers is one area where imidazole derivatives have shown promise. acs.org The specific structural characteristics of this compound may offer new possibilities in this and other areas of "smart" materials.
Use as a Chemical Probe for Biological System Elucidation
Chemical probes are essential tools for studying biological systems. The structure of this compound, mimicking aspects of biomolecules like histidine, makes it a candidate for development into a chemical probe. wikipedia.org By attaching a reporter group, such as a fluorescent dye or a radioactive isotope, to the molecule, it could be used to track biological processes or to identify and characterize protein targets.
Potential applications as a chemical probe include:
Fluorescent Labeling: Derivatization with a fluorophore would allow for the visualization of the molecule's distribution and interactions within cells or tissues.
Affinity-Based Probes: Immobilization of the compound on a solid support could be used for affinity chromatography to isolate and identify binding partners from complex biological mixtures.
The development of such probes would provide valuable insights into the biological roles of the pathways and targets with which this compound and its derivatives interact.
Exploration in Catalysis and Organic Transformations
The imidazole nucleus is a key component of N-heterocyclic carbenes (NHCs), which are a class of powerful organocatalysts. mdpi.com While the target molecule itself is not an NHC, it can be readily converted into an imidazolium salt, which is a direct precursor to an NHC. The specific substitution pattern of this compound could lead to NHCs with novel steric and electronic properties, potentially offering unique reactivity or selectivity in a range of organic transformations.
Future research in this area could involve:
Synthesis of Novel NHC Ligands: Conversion of the compound into new imidazolium salts and subsequent generation of the corresponding NHCs for use as ligands in transition-metal catalysis.
Organocatalysis: Exploration of the catalytic activity of the derived NHCs in various organic reactions, such as benzoin condensations, Stetter reactions, and cross-coupling reactions. rsc.org
The development of new catalytic systems based on this scaffold could have a significant impact on the field of synthetic organic chemistry. researchgate.netmdpi.com
Table 2: Potential Catalytic Applications
| Catalyst Type | Precursor | Potential Reactions |
|---|---|---|
| N-Heterocyclic Carbene (NHC) | Imidazolium salt derivative | Benzoin condensation, Stetter reaction |
| Transition Metal Complex | NHC ligand derivative | Cross-coupling, hydrogenation |
Application in Chemical Biology Tools
Building on its potential as a chemical probe, this compound can be further developed into more sophisticated chemical biology tools. By combining its core structure with other functional moieties, it could be used to manipulate biological systems in a controlled manner.
Examples of potential chemical biology tools include:
Bifunctional Molecules: Linking the compound to a known drug molecule could create a new entity with a dual mode of action or improved targeting.
Photoactivatable Derivatives: Introduction of a photolabile protecting group would allow for the spatial and temporal control of the compound's activity using light.
The versatility of the imidazole scaffold provides a rich platform for the design and synthesis of innovative tools to dissect complex biological processes. enamine.net
Q & A
Q. How to address discrepancies in reported biological activities across studies?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, concentration ranges). For example, cytotoxicity in cancer cells may vary due to differing culture media or incubation times .
- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized protocols.
- Structural Validation : Confirm compound purity via NMR and HPLC before attributing activity differences to structural factors .
Q. Why do synthetic yields vary between alkylation and amination routes?
- Methodological Answer :
- Kinetic vs. Thermodynamic Control : Alkylation in polar solvents (DMF) favors faster reactions but may lead to over-alkylation. Amination in ethanol provides better selectivity but slower kinetics .
- Catalyst Screening : Test palladium or copper catalysts to improve coupling efficiency in challenging steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
